molecular formula C12H15N2O3PS B1234492 alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile CAS No. 217075-81-5

alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile

Cat. No. B1234492
M. Wt: 298.3 g/mol
InChI Key: ATROHALUCMTWTB-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phoxim is a synthetic organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a yellow liquid, and exposure occurs by inhalation, ingestion, or contact.
Phoxim is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor and an agrochemical. It derives from a (hydroxyimino)(phenyl)acetonitrile.

Scientific Research Applications

1. Analytical Methods in Environmental and Food Safety

A study developed a gas-liquid chromatographic method for analyzing residues of chlorphoxim (a compound related to alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile) in water and fish. This method involved in-block methylation and quantification using a flame photometric detector specific for phosphorus, demonstrating its application in environmental and food safety analyses (Dale, Miles, & Churchill, 1976).

2. Pest Control and Insecticide Research

Research on BAY SRA-7660, a compound similar to alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile, showed its effectiveness in reducing survival and reproduction of stored-product insects, such as grain beetles. This study highlights the potential of such compounds in pest control and insecticide development (Loschiavo, 1978).

3. Plant Metabolism and Phytoremediation

A study on the metabolism of phoxim in plants and cell suspension cultures of soybean, involving a compound related to alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile, revealed insights into plant-based degradation of such compounds. This research can inform phytoremediation strategies and understanding plant detoxification pathways (Hoehl & Barz, 1995).

properties

CAS RN

217075-81-5

Product Name

alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile

Molecular Formula

C12H15N2O3PS

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12-

InChI Key

ATROHALUCMTWTB-OWBHPGMISA-N

Isomeric SMILES

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1

SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Other CAS RN

14816-18-3

Pictograms

Irritant; Health Hazard; Environmental Hazard

synonyms

Bay 77488
Baythion
phenylglyoxylonitrile oxime O,O-diethylphosphorothioate
phoxim
Sebacil
Sebacil Pour-on
Valekson
Valexon

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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